molecular formula C8H9FO2 B14023871 3-Fluoro-4-methoxy-2-methylphenol

3-Fluoro-4-methoxy-2-methylphenol

Cat. No.: B14023871
M. Wt: 156.15 g/mol
InChI Key: CKUZLXZRZLWZRG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-methylphenol (CAS: See COA

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylphenol

InChI

InChI=1S/C8H9FO2/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4,10H,1-2H3

InChI Key

CKUZLXZRZLWZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-4-methoxy-2-methylphenol typically involves:

  • Starting from an appropriately substituted phenol or aniline derivative.
  • Introduction of the fluorine atom at the 3-position via electrophilic fluorination or diazotization-fluorination.
  • Functional group manipulations such as methylation or demethylation to install or reveal the methoxy group at the 4-position.
  • Control of reaction conditions to ensure regioselectivity and high purity.

Preparation via Diazotization and Fluorination of Aminophenol Derivatives

A robust industrially scalable method involves diazotization of a substituted aminophenol followed by fluorination. This method is well-documented in patent CN104276929A, which describes preparation of 3-fluorophenol derivatives and can be adapted for this compound with appropriate substituents.

Key Steps:

Step Description Conditions Notes
1 Dissolution of m-aminophenol derivative (e.g., 5-amino-2-methyl-4-methoxyphenol) in organic solvent (toluene, fluorobenzene, or fluorotoluene) Room temperature, stirring, volume ratio raw material:solvent = 1:3-5 Ensures complete dissolution
2 Addition of anhydrous hydrofluoric acid dropwise under stirring 20–25 °C, 60 min reaction time Formation of hydrofluoride intermediate
3 Cooling reaction mixture to -10 °C, then addition of solid potassium nitrite (KNO2) -5 °C, stirring 60 min Diazotization to form diazonium salt
4 Temperature gradient pyrolysis: heating at 5 °C/h to 65 °C Controlled thermal decomposition Converts diazonium salt to fluorinated phenol
5 Cooling to 10 °C, neutralization with 10% KOH aqueous solution to pH 7 30 °C, stirring Neutralizes acid, facilitates phase separation
6 Organic phase washing, aqueous extraction, filtration, and distillation Atmospheric distillation under vacuum Purifies 3-fluorophenol product with >99% purity

This method yields high-purity fluorophenols and can be modified to include the methoxy and methyl substituents at the 4- and 2-positions respectively by starting with the corresponding aminophenol precursor.

Synthesis from 5-Chloro-o-anisidine via Diazotization and Fluoroboration

An alternative method described in US patent US2576065A involves:

  • Diazotization of 5-chloro-o-anisidine (which has a methoxy group at the 4-position and methyl at 2-position analogously).
  • Conversion of the diazonium salt to diazonium fluoborate using fluoboric acid.
  • Thermal decomposition to yield 4-chloro-2-fluoroanisole.
  • Hydrolysis of the methoxy group to produce 4-chloro-2-fluorophenol.
  • Further functional group transformations to obtain the desired fluorophenol derivative.

This multi-step process involves careful temperature control during formaldehyde addition and reflux steps to ensure selective substitution and high yield.

Ullmann Coupling and Protection Strategies for Phenol Derivatives

In research contexts, phenol derivatives similar to this compound are synthesized using:

  • Protection of hydroxyl groups (e.g., as acetonides) to prevent side reactions.
  • Ullmann coupling reactions catalyzed by copper powder/CuO in the presence of DMAP to couple phenolic intermediates.
  • Selective deprotection steps to regenerate free phenol groups after coupling.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Diazotization-Fluorination (Patent CN104276929A) m-Aminophenol derivatives Anhydrous HF, KNO2, organic solvent 20–25 °C to -10 °C, controlled heating to 65 °C High purity (>99%), scalable Requires handling of HF and low temperatures
Diazotization-Fluoroboration (Patent US2576065A) 5-Chloro-o-anisidine Fluoboric acid, formaldehyde, dimethylamine Low temperature diazotization, reflux Selective substitution, well-established Multi-step, longer process
Ullmann Coupling with Protection (Research literature) Protected phenols Cu powder/CuO, DMAP, acetonide protection Reflux in acetonitrile Versatile for complex derivatives Multi-step, requires protection/deprotection

Research Findings and Notes

  • The diazotization-fluorination method using anhydrous hydrofluoric acid and potassium nitrite in organic solvents is industrially preferred due to its high yield and purity.
  • Use of organic solvents such as toluene, fluorobenzene, or fluorotoluene facilitates dissolution and reaction control.
  • Temperature control during diazotization and pyrolysis steps is critical to avoid side reactions and degradation.
  • The presence of methoxy and methyl groups influences reactivity and regioselectivity; starting from appropriately substituted aminophenols is essential.
  • Ullmann coupling methods provide synthetic flexibility but are more suited for research-scale synthesis.
  • Safety considerations are paramount when handling anhydrous hydrofluoric acid and diazonium salts.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in precursors can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methoxy-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. The methoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-4-methoxy-2-methylphenol with key analogs, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Notable Applications/Properties Reference
This compound C₈H₉FO₂ 156.15 3-F, 4-OCH₃, 2-CH₃ Phenol Intermediate in organic synthesis N/A
3'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 3-F, 4-OCH₃, acetyl (-COCH₃) Ketone Pharmaceutical precursors
4-(3-Fluoro-4-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 Biphenyl with 3-F, 4-OCH₃, phenol Phenol (two rings) Materials science (polymeric resins)
2-Fluorophenol C₆H₅FO 112.10 2-F Phenol Disinfectants, solvents
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 228.24 2-OH, 4-OCH₃, benzophenone core Ketone, phenol UV stabilizers in plastics
3,4-Dichloro-2-methylphenol C₇H₆Cl₂O 177.03 3-Cl, 4-Cl, 2-CH₃ Phenol Antimicrobial agents

Key Comparative Insights

Substituent Effects on Acidity
  • The fluorine at the 3-position in this compound increases acidity compared to non-fluorinated phenols (e.g., 2-Hydroxy-4-methoxybenzophenone) due to its electron-withdrawing nature. However, it is less acidic than 3,4-Dichloro-2-methylphenol, where chlorine’s stronger electron-withdrawing effect dominates .
  • The methoxy group at the 4-position donates electrons via resonance, partially counteracting fluorine’s inductive effect, resulting in a pKa intermediate between fluorophenols and methoxyphenols.
Solubility and Reactivity
  • The methyl group at the 2-position enhances lipophilicity compared to 2-Fluorophenol, making this compound more soluble in organic solvents. This property is advantageous in synthetic reactions requiring non-polar media .
  • 3'-Fluoro-4'-methoxyacetophenone lacks a phenolic -OH group but contains a ketone, making it more reactive in nucleophilic acyl substitutions (e.g., Grignard reactions) compared to the phenolic analog .

Notes and Limitations

The absence of direct experimental data (e.g., melting point, solubility) for this compound in the provided evidence necessitates extrapolation from structurally similar compounds.

Applications inferred here (e.g., pharmaceutical intermediates) are based on trends observed in fluorinated and methoxylated analogs .

Further studies using crystallographic software like SHELX () could elucidate the target compound’s solid-state structure and intermolecular interactions.

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